molecular formula C15H17F4NO4 B4573355 2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate CAS No. 5578-69-8

2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate

Cat. No.: B4573355
CAS No.: 5578-69-8
M. Wt: 351.29 g/mol
InChI Key: HDXMEEWNFIOXIT-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is a useful research compound. Its molecular formula is C15H17F4NO4 and its molecular weight is 351.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.10937067 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development

2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is studied in the synthesis of radioligands. In one study, it was used in the synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand for positron emission tomography (PET) in the human brain (Matarrese et al., 1997).

Antimicrobial and Antioxidant Studies

Compounds related to 2,2,3,3-tetrafluoropropyl derivatives exhibit significant antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties, and some derivatives also manifested profound antioxidant potential (Raghavendra et al., 2016).

Cancer Research

In cancer research, derivatives of 2,2,3,3-tetrafluoropropyl compounds have been investigated for their potential as anticancer drugs. For example, amino acetate functionalized Schiff base organotin(IV) complexes, including these derivatives, have been studied for their cytotoxicity against various human tumor cell lines, showing promising results (Basu Baul et al., 2009).

Photovoltaic Research

These compounds are also relevant in photovoltaic research. They have been used in the development of hole-transporting materials for perovskite-based solar cell devices, contributing to the improvement of power conversion efficiencies (Li et al., 2014).

Corrosion Inhibition

Derivatives of 2,2,3,3-tetrafluoropropyl have been applied in corrosion science. They serve as effective corrosion inhibitors, for instance, in protecting mild steel in hydrochloric acid medium, indicating their utility in industrial applications (Bentiss et al., 2009).

Drug Design

In drug design, these compounds have been explored for developing novel agents. For example, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives were synthesized as potential anticancer agents, showing moderate to high levels of antitumor activities (Fang et al., 2016).

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(2-methoxyanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO4/c1-23-11-6-3-2-5-10(11)20-12(21)7-4-8-13(22)24-9-15(18,19)14(16)17/h2-3,5-6,14H,4,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXMEEWNFIOXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366773
Record name 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5578-69-8
Record name 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.